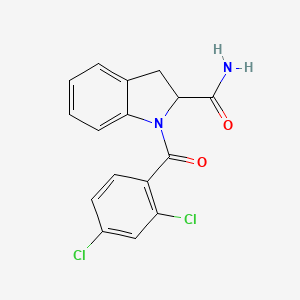

1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

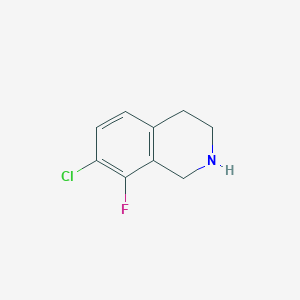

The compound “1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide” is a derivative of indole, a heterocyclic organic compound. Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds .

Synthesis Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . For instance, a solution of 4,6-difluoro-1 H-indole-2-carboxamide in pyridine, when added with the appropriate benzoyl chloride derivative, and refluxed for 16 hours, can result in the synthesis of the desired compound .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This property makes indole derivatives potential inhibitors of various biological activities.Physical And Chemical Properties Analysis

Indoline, also named 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Aplicaciones Científicas De Investigación

- Mechanism : When docked into the MmpL3 active site, 8g adopted a binding profile similar to the indoleamide ligand ICA38 .

- Minimal Cytotoxicity : Compound 8f showed poor cytotoxicity against healthy Vero cells (IC50 = 39.9 μM) .

- Compounds 9a and 15 : Inactive against M. tuberculosis but potent against KNS42 cells (IC50 = 8.25 and 5.04 μM, respectively) and antiproliferative activities (IC50 = 9.85 and 6.62 μM, respectively) .

- Indole Derivatives : Some indole derivatives have been evaluated for anti-HIV activity. Further research could explore the potential of indole-2-carboxamide in this context .

- Binding Site Similarity : Compound 8g’s binding profile in the MmpL3 active site resembles that of indoleamide ligand ICA38 .

Antitubercular Activity

Antitumour Activity

Cytotoxicity and Antiproliferative Effects

Anti-HIV Potential

Synthesis and Structure-Activity Relationship (SAR)

Drug Development Prospects

Mecanismo De Acción

Target of Action

The primary targets of 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide are likely to be a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives, such as 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide, allows these compounds to form hydrogen bonds with these targets, which can inhibit their activity .

Mode of Action

1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide interacts with its targets through the formation of hydrogen bonds . This interaction can result in the inhibition of the target enzymes and proteins, altering their normal function .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is likely that 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide affects multiple biochemical pathways, leading to a broad spectrum of downstream effects.

Pharmacokinetics

The presence of the carboxamide moiety and the indole nucleus in this compound may influence its bioavailability and pharmacokinetic profile .

Result of Action

The molecular and cellular effects of 1-(2,4-Dichlorobenzoyl)indoline-2-carboxamide’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include the inhibition of target enzymes and proteins, leading to alterations in cellular processes and potentially exerting therapeutic effects .

Propiedades

IUPAC Name |

1-(2,4-dichlorobenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2/c17-10-5-6-11(12(18)8-10)16(22)20-13-4-2-1-3-9(13)7-14(20)15(19)21/h1-6,8,14H,7H2,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHCARWCQSXTJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-2-(furan-2-carbonyl)-4-(4-isopropoxyphenyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one](/img/structure/B2714079.png)

![N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2714080.png)

![(4-Methylphenyl){2-[(3-phenylpropyl)amino]pteridin-4-yl}amine](/img/structure/B2714084.png)

![{6-Chloro-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2714089.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2714090.png)

![(E)-2-(3-(thiophen-2-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2714094.png)

![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide](/img/no-structure.png)